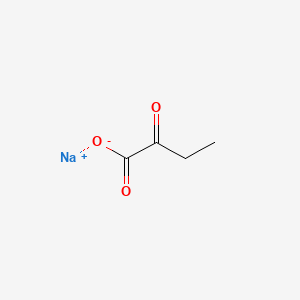
Sodium 2-oxobutyrate
Overview
Description
Sodium 2-oxobutyrate , also known by its synonyms 2-Oxobutanoic acid sodium salt and Sodium α-ketobutyrate , is a chemical compound with the linear formula CH₃CH₂COCOONa . It is a white crystalline powder with a molecular weight of 124.07 g/mol . This compound has applications in various fields, including biochemistry and medicine.
Synthesis Analysis
The synthesis of Sodium 2-oxobutyrate involves the reaction of 2-oxobutyric acid (also known as α-ketobutyric acid ) with sodium hydroxide (NaOH). The resulting product is the sodium salt of 2-oxobutyric acid .
Molecular Structure Analysis
The molecular structure of Sodium 2-oxobutyrate consists of a butyric acid backbone with an additional carbonyl group (ketone) at the second carbon position. The sodium ion (Na⁺) is associated with the carboxylate group. The chemical formula is CH₃CH₂COCOONa .
Chemical Reactions Analysis
Sodium 2-oxobutyrate can participate in various chemical reactions, including hydrolysis , where it breaks down into 2-oxobutyric acid and sodium hydroxide. Additionally, it serves as a substrate for the determination of lactate dehydrogenase isoenzymes .
Physical And Chemical Properties Analysis
Scientific Research Applications
Food Industry Applications
Sodium 2-oxobutanoate is utilized in the food industry as an acidity regulator , leavening agent , and preservative . It is commonly found in products such as bread, baked goods, and canned foods. Its role is to maintain the desired acidity levels, aid in the rising of doughs, and extend the shelf life of perishable items.
Industrial Material
In the realm of industrial manufacturing, Sodium 2-oxobutanoate serves as a raw material in the production of plastics , textiles , and dyes . Its chemical properties facilitate various processes, including polymerization and the stabilization of colors in fabrics and materials.
Synthesis of Metal Complexes
This compound is instrumental in synthesizing metal complexes, particularly lanthanide poly(imino carboxylate) complexes . These complexes have various applications, including catalysis, magnetic materials, and as contrast agents in magnetic resonance imaging (MRI).
Organic Synthesis
Sodium 2-oxobutanoate is a key starting material in the synthesis of half-sandwich complexes of (S)-1-amino-2-(methoxymethyl)-pyrrolidine . These complexes are valuable in organic chemistry for constructing chiral molecules, which are important in pharmaceuticals and agrochemicals.
Antiviral Agent Synthesis
Researchers utilize Sodium 2-oxobutanoate in the synthesis of 6-azapyrimidine-2′-deoxy-4′-thionucleosides , which are compounds with potential antiviral properties. These synthesized molecules could lead to new treatments for viral infections.
Biochemical Assays
As a biochemical assay reagent, Sodium 2-oxobutanoate is used to study enzyme activities, specifically as a substrate for lactate dehydrogenase isoenzymes . This application is crucial in biochemical research to understand metabolic pathways and enzyme regulation.
Mechanism of Action
Target of Action
Sodium 2-oxobutanoate primarily targets two enzymes: 1-aminocyclopropane-1-carboxylate deaminase and Methylmalonyl-CoA carboxyltransferase 5S subunit . These enzymes are found in organisms like Pseudomonas sp. (strain ACP) and Propionibacterium freudenreichii subsp. shermanii .
Mode of Action
It is known that the compound interacts with these enzymes, potentially altering their function and leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
Sodium 2-oxobutanoate is involved in several biochemical pathways. It plays a role in the Glycine and Serine Metabolism , Propanoate Metabolism , and Selenoamino Acid Metabolism . It also affects the metabolic pathways of several diseases, including Cystathionine beta-Synthase Deficiency Disease , Methionine Metabolism , and Malonic Aciduria Disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 2-oxobutanoate. For instance, the compound is commonly used as a food additive and industrial raw material, often applied in the fields of bread, baked goods, and canning . In these environments, factors such as temperature, pH, and presence of other compounds could potentially affect the compound’s action.
properties
IUPAC Name |
sodium;2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAMAHKUSIHRMR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
600-18-0 (Parent) | |
| Record name | Butyric acid, 2-oxo-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883538 | |
| Record name | Butanoic acid, 2-oxo-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-oxobutyrate | |
CAS RN |
2013-26-5 | |
| Record name | Butyric acid, 2-oxo-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-oxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-oxo-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2-OXOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1632PHS2FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















